N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide
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Overview
Description
N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Synthetic Methodologies and Catalyst Applications
Compounds similar to N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide have been utilized in synthetic chemistry for the creation of novel heterocyclic compounds. For instance, derivatives of N-cyclohexyl have been synthesized using mild and efficient catalysts, demonstrating the utility of such compounds in facilitating chemical reactions under solvent-free conditions, potentially offering a green chemistry approach to synthesis (Ghorbani‐Vaghei & Amiri, 2014).
Pharmaceutical Research
In pharmaceutical research, similar compounds have been explored for their cytotoxic properties, showcasing their potential as candidates for anticancer drugs. The synthesis of nicotinamide derivatives, for example, revealed compounds with significant in vitro antitumor properties, indicating the relevance of such chemical structures in the development of new therapeutic agents (Girgis, Hosni, & Barsoum, 2006).
Material Science and Polymer Research
In the field of materials science, derivatives incorporating pyridine and similar heterocyclic frameworks have been employed in the synthesis of polymers with unique properties. For example, aromatic polyamides bearing thiourea and pendant pyridylformylimino groups have been synthesized, demonstrating outstanding solubility and thermal stability, which could have implications for high-performance materials (Ravikumar & Saravanan, 2012).
Antiprotozoal and Antimicrobial Activity
Compounds with a structure related to N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide have been investigated for their antiprotozoal and antimicrobial activities. Novel imidazo[1,2-a]pyridines, for instance, have shown promising results as antiprotozoal agents, highlighting the potential for such compounds in addressing infectious diseases (Ismail et al., 2004).
Sensing and Detection Technologies
Furthermore, derivatives of furan- and pyridine-based ligands have been utilized in the development of sensing devices, especially for detecting ions like nitrate. The optical properties of these compounds, influenced by the nature of the aromatic ring, have been leveraged to create sensitive and selective sensors, indicating the potential for chemical derivatives in this class to contribute to analytical chemistry and environmental monitoring (Piccinelli et al., 2015).
properties
Product Name |
N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide |
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Molecular Formula |
C24H24BrN3O3 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
N-[1-[(4-bromophenyl)carbamoyl]cyclohexyl]-N-(furan-2-ylmethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H24BrN3O3/c25-18-9-11-19(12-10-18)27-23(30)24(13-3-1-4-14-24)28(17-20-7-6-16-31-20)22(29)21-8-2-5-15-26-21/h2,5-12,15-16H,1,3-4,13-14,17H2,(H,27,30) |
InChI Key |
DUDMBDIWEXXQRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=C(C=C2)Br)N(CC3=CC=CO3)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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